molecular formula C9H13ClFN B1424424 (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride CAS No. 1168139-44-3

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Cat. No. B1424424
CAS RN: 1168139-44-3
M. Wt: 189.66 g/mol
InChI Key: VVIJOOJNOZEOGM-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, also known as R-FPP-HCl, is a synthetic compound used for a variety of scientific research applications. It is a chiral compound that is used in the synthesis of pharmaceuticals, and is known for its biochemical and physiological effects.

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Research on bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which share the fluorophenyl and amine components with the compound of interest, has shown that modifications to the scaffold can significantly affect binding affinities at dopamine transporters, serotonin transporters, and sigma1 receptors. This work highlights the therapeutic potential of these compounds in treating psychostimulant use disorders, suggesting that structural analogs might be explored for similar applications (Slack et al., 2020).

Synthesis and Evaluation of Amines in Drug Development

The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols for immunosuppressive activity indicate the potential of amines in medicinal chemistry. These compounds were tested for their effects on rat skin allograft and lymphocyte activity, showing the importance of the amine and hydroxyl functional groups in immunosuppressive drugs. Such studies provide a foundation for using amines in the development of new therapeutic agents (Kiuchi et al., 2000).

Pharmacokinetic and Metabolic Studies

Investigations into the pharmacokinetics and metabolism of selective androgen receptor modulators in rats, such as S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], provide valuable insights into the behavior of fluorinated amines in biological systems. These studies examine aspects such as absorption, clearance, and metabolic pathways, essential for understanding the potential applications and safety profiles of new compounds (Wu et al., 2006).

Neurotoxicological Evaluation

Research on the neurotoxicological properties of potential metabolites of serotonergic neurotoxins, like 2-(methylamino)-1-(2,4,5-trihydroxyphenyl)propane, offers insights into the effects of amines on the central nervous system. These studies are crucial for assessing the safety and potential neurotoxic risks of new compounds in drug development (Zhao et al., 1992).

properties

IUPAC Name

(1R)-1-(2-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIJOOJNOZEOGM-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704160
Record name (1R)-1-(2-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

CAS RN

1168139-44-3
Record name (1R)-1-(2-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Reactant of Route 5
(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.